molecular formula C22H25N3O3S B14971833 N-(2-Ethoxyphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide CAS No. 904816-04-2

N-(2-Ethoxyphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide

Cat. No.: B14971833
CAS No.: 904816-04-2
M. Wt: 411.5 g/mol
InChI Key: KSIHHXWJNLDLEO-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a hydroxymethyl group, and an imidazole ring, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the ethoxyphenyl and hydroxymethyl groups. Common reagents used in these reactions include ethyl bromide, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents that can stabilize intermediates and facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the imidazole ring and sulfanyl group.

    2-(4-Methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine but with a different substitution pattern on the phenyl ring.

    4-Methoxyphenylacetonitrile: Contains a phenylacetonitrile group instead of the ethoxyphenyl group.

Uniqueness

N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

904816-04-2

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H25N3O3S/c1-3-28-20-7-5-4-6-19(20)24-21(27)15-29-22-23-12-18(14-26)25(22)13-17-10-8-16(2)9-11-17/h4-12,26H,3,13-15H2,1-2H3,(H,24,27)

InChI Key

KSIHHXWJNLDLEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)C)CO

Origin of Product

United States

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